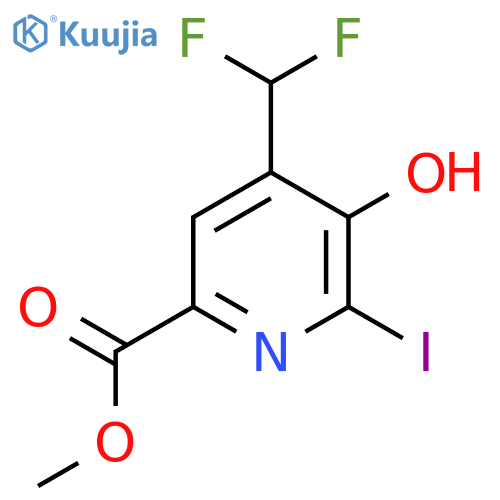Cas no 1805541-52-9 (Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate)

1805541-52-9 structure
商品名:Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate
CAS番号:1805541-52-9
MF:C8H6F2INO3
メガワット:329.03942155838
CID:4886933
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate
-
- インチ: 1S/C8H6F2INO3/c1-15-8(14)4-2-3(6(9)10)5(13)7(11)12-4/h2,6,13H,1H3
- InChIKey: MDFRGTRREBUZJJ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)F)=CC(C(=O)OC)=N1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 59.4
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030281-250mg |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate |
1805541-52-9 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029030281-500mg |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate |
1805541-52-9 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029030281-1g |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate |
1805541-52-9 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1805541-52-9 (Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
